molecular formula C16H10N2 B8100089 (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

Cat. No.: B8100089
M. Wt: 230.26 g/mol
InChI Key: LMSMJIGIXAYRRL-MHWRWJLKSA-N
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Description

(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is a board-shaped, bis-cyano-substituted mesogen noted for its strong polarity and significant dipole moment of 8.54 D, which is tilted approximately 34.2° away from its molecular long axis . This unique structure confers dual molecular anisotropy, arising from both biaxial shape anisotropy and polarization anisotropy . Its primary research value is in the development of advanced side-chain liquid crystalline polymers (LCPs) for high-performance dielectric materials . When attached to a polymer backbone, such as polycyclooctene, this mesogen forms complex phase structures, including SmA and highly-ordered B7-like phases, driven by the competition between π-π stacking and dipole-dipole interactions . Polymers incorporating this compound have demonstrated high dielectric constants (e.g., an average εr of 9.7 in the K3 phase) combined with exceptionally low dielectric loss (tan δ = 0.001), making them promising candidates for applications in energy storage and next-generation electronic devices . The product is offered with a guaranteed purity of 95% and is packaged for laboratory use . This compound, CAS 61469-71-4, is For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[(Z)-2-cyano-2-phenylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-11-14-8-6-13(7-9-14)10-16(12-18)15-4-2-1-3-5-15/h1-10H/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSMJIGIXAYRRL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z 4 2 Cyano 2 Phenylvinyl Benzonitrile and Its Chemical Analogues

Established Synthetic Pathways for (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

The synthesis of the core structure of this compound can be approached through several well-established organic reactions designed for carbon-carbon double bond formation.

Knoevenagel Condensation Approaches in Cyano-Substituted Styryl Systems

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cyano-substituted styryl systems. pku.edu.cn This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a phenylacetonitrile (B145931) derivative. pku.edu.cnmdpi.com For the synthesis of 4-(2-Cyano-2-phenylvinyl)benzonitrile, the reaction would typically involve the condensation of 4-formylbenzonitrile with phenylacetonitrile.

The reaction is initiated by a base, which deprotonates the active methylene compound to form a carbanion nucleophile. pku.edu.cn This nucleophile then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product. pku.edu.cn A variety of catalysts and conditions have been explored to optimize this transformation. Common catalysts include organic bases like piperidine (B6355638) and amines, or inorganic bases such as potassium phosphate (B84403). mdpi.com Studies have shown that solid potassium phosphate in ethanol (B145695) at room temperature can efficiently catalyze the condensation between various aldehydes and active methylene compounds, often affording high yields of the stilbene (B7821643) product. mdpi.com However, these standard Knoevenagel conditions typically favor the formation of the thermodynamically more stable (E)-isomer. mdpi.comnih.gov

To enhance reaction efficiency and align with green chemistry principles, alternative conditions have been developed, such as using microwave irradiation, which can significantly reduce reaction times. unifap.br Solvent-free conditions have also been successfully employed. mdpi.com

CatalystSolventConditionsTypical StereoselectivityReference
Potassium Phosphate (K3PO4)EthanolRoom Temperature(E)-isomer mdpi.com
PiperidineVarious Organic SolventsRefluxGenerally (E)-favored mdpi.com
TriethylamineEthanol / NaCl solutionMicrowave Irradiation(E)-isomer unifap.br

Palladium-Catalyzed Coupling Reactions for Olefinic Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the olefinic bond in stilbene derivatives with high efficiency and functional group tolerance. uliege.be The two most prominent methods in this context are the Heck and Suzuki reactions. uliege.bewikipedia.orgwikipedia.org

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org For the target molecule, this could be achieved by coupling 4-bromobenzonitrile (B114466) with styrene. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion (syn-addition) and subsequent β-hydride elimination to form the new C-C double bond. wikipedia.org This method often yields the (E)-stilbene product. nih.gov The use of microwave irradiation in aqueous media has been shown to accelerate these reactions, making them more sustainable. nih.govnih.gov

The Suzuki-Miyaura coupling reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org A potential route to the target molecule would be the reaction between 4-bromobenzonitrile and (2-cyanostyryl)boronic acid, or alternatively, between 4-cyanophenylboronic acid and a (2-bromo-2-cyanovinyl)benzene derivative. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halide, transmetalation from the organoboron compound to the palladium center, and reductive elimination to form the product and regenerate the catalyst. organic-chemistry.org This method is widely used for synthesizing substituted biaryls and styrenes. uliege.belibretexts.org

ReactionReactant 1Reactant 2Catalyst System (Example)Reference
Heck Reaction4-HalobenzonitrileStyrenePd(OAc)2, PPh3, Base (e.g., Et3N) uliege.bewikipedia.org
Suzuki Reaction4-Halobenzonitrile(2-Phenylvinyl)boronic acidPd(PPh3)4, Base (e.g., K2CO3) wikipedia.orgwiley-vch.de
Suzuki Reaction4-Cyanophenylboronic acid(2-Bromovinyl)benzenePd(OAc)2/PPh3, Base (e.g., KOH) researchgate.netscielo.br

Multi-Step Organic Synthesis Strategies

The construction of a molecule like this compound often requires a multi-step approach, which is best planned using retrosynthetic analysis. This strategy involves mentally deconstructing the target molecule into simpler, commercially available precursors.

A plausible retrosynthetic analysis for this compound would identify the central carbon-carbon double bond as the key disconnection point. This leads back to two primary synthetic strategies:

Knoevenagel-based Retrosynthesis: The target molecule is disconnected at the double bond to yield 4-formylbenzonitrile and phenylacetonitrile. This identifies the Knoevenagel condensation as the final bond-forming step. Since this reaction typically produces the (E)-isomer, a subsequent isomerization step (e.g., photochemical) would be required to obtain the desired (Z)-isomer.

Palladium-Coupling-based Retrosynthesis: Disconnection via a Heck-type reaction pathway leads to precursors such as 4-halobenzonitrile and styrene. A Suzuki-based disconnection would similarly lead to a halobenzonitrile and a vinylboronic acid derivative. These multi-step strategies rely on a sequence of reactions, where each step must be optimized for yield and compatibility with the functional groups present in the intermediates.

Stereoselective Synthesis of (Z)-Isomers of this compound

Achieving the (Z)-geometry in cyanostilbene systems presents a significant synthetic challenge, as the (E)-isomer is generally the more thermodynamically stable product and is preferentially formed in many standard olefination reactions like the Knoevenagel and Wittig reactions. mdpi.comnih.gov

A primary method for obtaining the (Z)-isomer is through the photochemical isomerization of the corresponding (E)-isomer. rsc.org Upon irradiation with light of a suitable wavelength (often UV light), the (E)-isomer can be converted to the (Z)-isomer. rsc.orgscite.ai The reaction proceeds through an excited state, allowing rotation around the central double bond. This process typically results in a photostationary state, which is a mixture of both (E) and (Z) isomers. rsc.org The final ratio of isomers depends on the specific molecule and the reaction conditions, such as the solvent and wavelength of light used. rsc.org Subsequent separation of the desired (Z)-isomer from the mixture is then necessary.

While less common for this specific class of compounds, direct stereoselective synthesis methods that favor the (Z)-isomer are highly sought after. Certain reaction pathways have been shown to produce (Z)-alkenes preferentially. For example, some variations of the McMurry reaction, which involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent, have surprisingly been found to yield (Z)-stilbenes as the major product from the coupling of acetophenones. chemrxiv.org Additionally, specific modifications to the Knoevenagel condensation, such as using acylacetoamides as the active methylene component, have been reported to lead exclusively to (Z)-adducts in certain systems. nih.gov However, the applicability of these methods to the direct synthesis of this compound would require specific investigation.

Synthesis of Structural Derivatives and Related Cyano-Phenylvinyl Analogues

The synthesis of structural analogues allows for the fine-tuning of the molecule's properties. Modifications can be introduced on either of the phenyl rings or on the vinyl group.

Modifications on the Benzonitrile (B105546) Moiety

Modifying the benzonitrile portion of the molecule is a common strategy for creating structural derivatives. This can be achieved by starting with a pre-functionalized benzonitrile precursor and carrying it through one of the established synthetic pathways.

For instance, in a Knoevenagel-based synthesis, a variety of substituted 4-formylbenzonitriles can be condensed with phenylacetonitrile. Similarly, in a palladium-catalyzed approach, substituted 4-halobenzonitriles or 4-cyanophenylboronic acids can be used as starting materials. A study demonstrated the synthesis of various (E)-2-(vinyl)benzonitriles with substituents such as chloro, methoxy, and dimethylamino groups on the benzonitrile ring via a Suzuki coupling of the corresponding substituted 2-halobenzonitriles with a vinyl boronate ester. sci-hub.st

Substituent Effects on the Phenylvinyl Group

The electronic nature of substituents on the phenylvinyl group of this compound analogues plays a pivotal role in modulating their photophysical and electrochemical properties. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the absorption and emission spectra, fluorescence quantum yields, and energy levels of the molecules.

Systematic studies on star-shaped α-cyanostilbenes, which share a similar D-π-A (Donor-π-Acceptor) structure, have demonstrated these substituent effects. In these systems, a triphenylamine (B166846) core acts as the electron donor, while the cyanovinyl group functions as the acceptor. When different substituents are introduced on the terminal phenyl rings, a clear trend emerges. For instance, a strongly electron-withdrawing nitro group leads to an increase in the absorption and emission maxima and the Stokes shift. nih.gov Conversely, it causes a decrease in the fluorescence quantum yield and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The biological activities of stilbene derivatives have also been shown to be dependent on the electronic nature of the functional groups at the 4 and 4' positions. nih.gov Studies on (E)-4,4'-disubstituted stilbenes have indicated that the Hammett value of the functional group correlates with their biological activity. nih.gov For example, stilbene derivatives bearing electron-withdrawing groups can exhibit increased toxicity under conditions of oxidative stress, while those with strong electron-donating groups, such as an amino group, can display antioxidant properties by scavenging free radicals. nih.gov

The photophysical properties of these compounds are also influenced by substituent-induced changes in intramolecular charge transfer (ICT). In many donor-acceptor stilbene derivatives, the introduction of substituents can enhance the ICT character, which in turn affects the photoisomerization process between the trans and cis isomers. wikipedia.org This is a critical consideration for applications such as photodynamic therapy, where the controlled isomerization to a cytotoxic form is desired. wikipedia.org

The following interactive table summarizes the effects of different substituents on the photophysical properties of various cyanostilbene analogues, drawing from several research findings.

Compound TypeSubstituentEffect on Absorption Max (λ_abs)Effect on Emission Max (λ_em)Effect on Fluorescence Quantum Yield (Φ_f)Reference
Star α-cyanostilbeneNitro (NO₂)IncreaseIncreaseDecrease nih.gov
(E)-4,4'-disubstituted stilbeneAmino (NH₂)Not specifiedNot specifiedNot specified (antioxidant activity observed) nih.gov
(E)-4,4'-disubstituted stilbeneCyano (CN)Not specifiedNot specifiedNot specified (increased toxicity observed) nih.gov
(E)-4,4'-disubstituted stilbeneAcetyl (COCH₃)Not specifiedNot specifiedNot specified (increased toxicity observed) nih.gov

Advanced Spectroscopic Characterization Techniques for Z 4 2 Cyano 2 Phenylvinyl Benzonitrile

Vibrational Spectroscopy Studies of (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, these studies are crucial for confirming the presence of the characteristic cyano and vinyl moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule. While specific experimental data for this compound is not widely available in public literature, the expected characteristic absorption bands can be predicted based on known data for similar structures. The FT-IR spectrum of a related compound, 4-(phenylamino)benzonitrile, shows a characteristic N-H stretching at 3383 cm⁻¹, aromatic C-H stretching at 3084 and 3040 cm⁻¹, and aromatic C=C stretching at 1596 and 1494 cm⁻¹. asianpubs.org For this compound, the most prominent feature would be the intense absorption from the two cyano (C≡N) groups.

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. In many cases, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for symmetrical non-polar bonds. A study on p-acetylbenzonitrile identified the C≡N stretching mode at 2231 cm⁻¹ in the Raman spectrum. mdpi.com For this compound, the symmetric stretching of the carbon-carbon double bond (C=C) of the vinyl group would be expected to produce a strong signal.

Assignment of Characteristic Cyano and Vinyl Stretching Modes

The cyano group (C≡N) stretching vibration is one of the most characteristic and easily identifiable peaks in the vibrational spectra of nitriles. This absorption typically appears in a region where few other functional groups absorb, generally between 2200 and 2260 cm⁻¹. For this compound, two distinct C≡N stretching bands may be observed due to the two nitrile groups in different chemical environments. The carbon-carbon double bond (C=C) of the vinyl group typically exhibits a stretching vibration in the range of 1620-1680 cm⁻¹. The intensity of this band in the FT-IR spectrum is variable and is influenced by the substitution pattern around the double bond.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching2200 - 2260
Vinyl (C=C)Stretching1620 - 1680
Aromatic (C=C)Stretching1450 - 1600
Aromatic (C-H)Stretching3000 - 3100

Note: The exact wavenumbers can vary based on the specific chemical environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides detailed information about the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons7.0 - 8.0Doublet, Triplet, Multiplet
Vinyl Proton6.5 - 7.5Singlet or Doublet

Note: The chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS), and are influenced by the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Details

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon atoms are indicative of their bonding environment. For this compound, distinct signals would be expected for the carbons of the two cyano groups, the vinyl carbons, and the carbons of the two phenyl rings. The chemical shifts of the nitrile carbons are typically found in the range of 110-125 ppm. The carbons of the aromatic rings and the vinyl group would resonate in the 120-150 ppm region. For instance, in 4-(phenylamino)benzonitrile, the aromatic carbons appear between 114.8 and 147.9 ppm, with the nitrile carbon at 101.3 ppm. asianpubs.org

Carbon Type Expected Chemical Shift (δ, ppm)
Cyano (C≡N)110 - 125
Aromatic & Vinyl (C=C)120 - 150
Quaternary Aromatic Carbons130 - 150

Note: The chemical shifts are relative to a standard reference and are solvent-dependent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectrum of this compound, overcoming the limitations of one-dimensional NMR, especially in complex aromatic regions. harvard.edudntb.gov.ualibretexts.org

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the phenyl rings. For instance, the protons of the 4-cyanophenyl group and the phenyl group would show distinct correlation patterns, allowing for their differentiation. The vinyl proton would also show a correlation with any coupled protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.org This is crucial for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, linking the chemical shift of a proton to the chemical shift of the carbon it is attached to. This allows for the precise assignment of the carbons in the two aromatic rings and the vinyl group.

Illustrative 2D NMR Data for this compound
Technique Expected Key Correlations
COSY Correlations between adjacent aromatic protons on both phenyl rings.
Correlation of the vinyl proton with adjacent aromatic protons.
HSQC Direct one-bond correlations for all C-H pairs in the molecule.
HMBC Long-range correlations from the vinyl proton to the quaternary carbons of the phenyl rings and the cyano carbons.
Correlations between protons on one phenyl ring and carbons on the other, across the vinyl bridge.

Electronic Absorption and Emission Spectroscopy of this compound

The electronic properties of this compound are primarily investigated through UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide information on the electronic transitions and the photophysical behavior of the molecule. rsc.orgnih.govyoutube.com

Ultraviolet-Visible (UV-Vis) Absorption Spectrum Analysis

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as chloroform (B151607) or acetonitrile, is expected to exhibit strong absorption bands in the ultraviolet region. researchgate.net These absorptions are typically attributed to π-π* electronic transitions within the conjugated stilbene-like system. The presence of the electron-withdrawing cyano groups can influence the position and intensity of these absorption bands. mdpi.com The primary absorption band is likely to be broad, which is characteristic of such donor-acceptor type structures. researchgate.net

Illustrative UV-Vis Absorption Data
Solvent λmax (nm)
Chloroform~360-380
Acetonitrile~355-375

Fluorescence Emission Spectrum and Photophysical Properties

Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence. The emission spectrum would likely be a broad band at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The photophysical properties, including the emission wavelength and intensity, can be sensitive to the solvent polarity, a behavior known as solvatochromism, which is common in molecules with a significant change in dipole moment upon excitation. rsc.org

Quantitative Determination of Fluorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the de-excitation pathways of the molecule. For cyanostilbene derivatives, the quantum yield can vary significantly depending on the molecular structure and the solvent environment. rsc.org

Illustrative Photophysical Data
Parameter Typical Value Range
Emission λmax (nm) 450 - 550
Fluorescence Quantum Yield (ΦF) 0.1 - 0.5
Fluorescence Lifetime (τF) (ns) 1 - 5

Transient Absorption Spectroscopy for Excited-State Dynamics of this compound

Transient absorption spectroscopy is a pump-probe technique that allows for the study of the dynamics of short-lived excited states on timescales from femtoseconds to milliseconds.

Ultrafast Transient Electronic Absorption Measurements

By exciting a sample of this compound with a short laser pulse (pump), and monitoring the change in absorbance with a second, time-delayed pulse (probe), it is possible to track the evolution of the excited state. The transient absorption spectra can reveal processes such as internal conversion, intersystem crossing to the triplet state, and photoisomerization, which are common in stilbene-like molecules. nih.gov For this compound, one would expect to observe transient species corresponding to the initially excited singlet state and potentially the triplet state, providing insights into the mechanisms of photo-induced processes.

Time-Resolved Infrared (TRIR) Spectroscopy of Excited States

Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for probing the structural dynamics of molecules in their electronically excited states. By monitoring changes in the vibrational spectrum following photoexcitation, TRIR can map the evolution of molecular geometry and bonding on ultrafast timescales. While direct TRIR experimental data for this compound is not extensively reported in the literature, valuable insights can be drawn from studies on structurally related cyanostilbene and benzonitrile (B105546) derivatives.

Upon photoexcitation, molecules like this compound, which possess both electron-donating (phenyl) and electron-withdrawing (benzonitrile) moieties connected by a vinyl bridge, are expected to exhibit significant changes in their electronic distribution, leading to an excited state with considerable charge-transfer character. This redistribution of electron density results in changes to the bond orders of the various functional groups within the molecule, which are directly observable as shifts in their characteristic vibrational frequencies in the TRIR spectrum.

Key vibrational modes that would be of interest in a TRIR study of this compound include the nitrile (-C≡N) stretching vibrations, the vinyl C=C stretching vibration, and various aromatic ring stretching modes.

In related quadrupolar molecules containing cyanophenyl acceptors, TRIR studies have revealed distinct behavior of the nitrile stretching bands in the excited state. For instance, in symmetric A-D-A (Acceptor-Donor-Acceptor) dyes, the initially infrared-inactive symmetric stretching modes can become active upon excited-state symmetry breaking, providing a clear marker for the localization of electronic excitation. nih.gov In the case of this compound, one would anticipate shifts in the frequencies of both nitrile groups. The nitrile group on the phenylvinyl portion and the one on the benzonitrile ring would likely experience different electronic environments in the excited state, leading to distinct frequency shifts.

Computational studies on benzonitrile, a core component of the target molecule, provide a basis for assigning vibrational modes. frontiersin.orgfrontiersin.orgresearchgate.net Anharmonic computational approaches have shown high accuracy in predicting fundamental vibrational frequencies, including the prominent C≡N stretch. frontiersin.org For this compound, a transient red or blue shift of the nitrile peaks would indicate a decrease or increase in the C≡N bond order, respectively, reflecting the change in electron density on the benzonitrile ring in the excited state.

Femtosecond transient absorption spectroscopy studies on similar donor-acceptor stilbene (B7821643) derivatives often reveal the formation of transient species with lifetimes ranging from picoseconds to nanoseconds, corresponding to processes like intramolecular charge transfer (ICT), solvent relaxation, and photoisomerization. TRIR spectroscopy would complement this electronic data by providing direct structural information about these transient species. For example, a shift in the vinyl C=C stretching frequency would be a direct probe of the changes in the central double bond's character, which is pivotal in the E/Z isomerization process.

Table 1: Expected Transient Vibrational Shifts in TRIR of this compound Based on Analogous Systems

Vibrational ModeGround State Frequency (cm⁻¹) (Typical Range)Expected Shift upon ExcitationRationale
Nitrile Stretch (-C≡N)2220 - 2240Red or Blue ShiftChange in electron density on the nitrile groups due to intramolecular charge transfer.
Vinyl Stretch (C=C)1620 - 1650Red ShiftWeakening of the double bond character in the excited state, potentially leading to isomerization.
Aromatic Ring Stretch1450 - 1600Shift and/or BroadeningRedistribution of electron density across the phenyl and benzonitrile rings.

It is important to note that the exact nature and magnitude of these shifts would be highly dependent on factors such as the solvent polarity, which can significantly influence the energetics and stabilization of the charge-transfer excited state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental composition, distinguishing it from other molecules with the same nominal mass.

For this compound, the expected molecular formula is C₂₃H₁₄N₂. The theoretical exact mass for the neutral molecule is calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺, or as an adduct with other cations like sodium, [M+Na]⁺.

Table 2: Theoretical and Expected HRMS Data for this compound

SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]C₂₃H₁₄N₂318.1157
[M+H]⁺C₂₃H₁₅N₂⁺319.1235
[M+Na]⁺C₂₃H₁₄N₂Na⁺341.1054
[M+K]⁺C₂₃H₁₄N₂K⁺357.0794

An experimental HRMS measurement that yields a mass value within a few parts per million (ppm) of the calculated theoretical mass for one of these species provides strong evidence for the molecular formula of this compound.

Common fragmentation pathways for such compounds involve cleavages at the weakest bonds and the formation of stable resonance-stabilized fragments. For this compound, key fragmentations would be expected around the vinyl bridge.

Table 3: Plausible Key Fragments in the HRMS/MS of [C₂₃H₁₄N₂ + H]⁺

Fragment m/z (Proposed)Proposed Structure/Loss
292Loss of HCN (from one of the nitrile groups)
215Cleavage of the vinyl-benzonitrile bond
189Further fragmentation of the 215 fragment
103Benzonitrile cation

The analysis of these fragment ions by HRMS would allow for the confirmation of their elemental compositions, further corroborating the structure of the parent molecule. The systematic study of these fragmentation pathways is crucial for the identification of this and related compounds in complex mixtures. nih.govnih.gov

Computational and Theoretical Investigations of Z 4 2 Cyano 2 Phenylvinyl Benzonitrile

Density Functional Theory (DFT) for Ground State Properties of (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of molecules, offering a balance between computational cost and accuracy. nih.gov For molecules like this compound, DFT allows for a detailed exploration of their fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, the "Z" configuration dictates a specific arrangement around the central carbon-carbon double bond. However, rotations around the single bonds connecting the phenyl rings to the vinyl group can lead to different conformers.

Computational studies on similar stilbene (B7821643) derivatives often identify multiple stable or metastable conformers. nih.govresearchgate.net For instance, the planarity of the molecule can be influenced by steric hindrance between the phenyl rings and the cyano groups. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict the relative energies of these conformers to identify the most stable structure. researchgate.netrsc.org The analysis might reveal a non-planar ground state to alleviate steric strain.

A conformational analysis involves systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface. This helps in understanding the flexibility of the molecule and the energy barriers between different conformations. nih.govpreprints.org

Illustrative Data Table: Calculated Geometrical Parameters for the Optimized Structure of this compound

ParameterBond/AngleCalculated Value
Bond LengthC=C (vinyl)~1.35 Å
C-C (vinyl-phenyl)~1.48 Å
C≡N~1.15 Å
Bond AngleC-C=C~122°
Phenyl-C=C~121°
Dihedral AnglePhenyl-C=C-PhenylVaries (non-planar)

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and its behavior in electronic devices. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability.

In this compound, which can be considered a donor-acceptor type system, the distribution of these orbitals is of particular interest. researchgate.net The cyano-substituted phenyl ring and the cyano group on the vinyl bridge act as electron-accepting moieties, while the unsubstituted phenyl ring can act as an electron donor. rsc.org DFT calculations can visualize the spatial distribution of the HOMO and LUMO. It is often observed in such systems that the HOMO is localized on the donor part of the molecule, while the LUMO is on the acceptor part. researchgate.netnih.gov

The HOMO-LUMO gap influences the molecule's optical and electronic properties. A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. nih.gov

Interactive Data Table: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-2.5
HOMO-LUMO Gap4.0

Prediction and Interpretation of Vibrational Spectra (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy, aiding in the interpretation of experimental spectra. nih.gov

By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. sigmaaldrich.com This allows for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as the characteristic C≡N stretching vibration of the nitrile groups, C=C stretching of the vinyl group and the aromatic rings, and various bending and torsional modes. researchgate.net Comparing the calculated spectra for different conformers can also help in identifying the specific conformation present in an experimental sample.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Modes of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
C≡N Stretch~2230Stretching of the nitrile groups
C=C Stretch (Aromatic)~1600In-plane stretching of phenyl rings
C=C Stretch (Vinyl)~1650Stretching of the central double bond
C-H Stretch (Aromatic)~3100-3000Stretching of C-H bonds on phenyl rings

Calculation of Molecular Dipole Moments and Polarization Anisotropy

Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field. The polarization anisotropy, which is the difference in polarizability along different molecular axes, is also an important parameter, particularly for understanding non-linear optical properties. researchgate.net Computational methods can be used to calculate these properties, providing insights into the molecule's response to electric fields. rowleygroup.net

Illustrative Data Table: Calculated Dipole Moment and Polarizability of this compound

PropertyCalculated Value
Dipole Moment (Debye)~5.0 D
Average Polarizability (ų)~30 ų
Polarization Anisotropy (ų)~15 ų

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. nih.govchemrxiv.org

Simulation of UV-Vis Absorption and Fluorescence Emission Spectra

TD-DFT can be used to calculate the energies of electronic transitions from the ground state to various excited states. rsc.org These transition energies correspond to the wavelengths of light that the molecule absorbs, allowing for the simulation of the UV-Vis absorption spectrum. researchgate.netresearchgate.netyoutube.com By comparing the simulated spectrum with experimental data, the nature of the electronic transitions (e.g., π→π* or n→π) can be identified. rsc.org For this compound, the main absorption bands are expected to arise from π→π transitions within the conjugated system.

Furthermore, by optimizing the geometry of the first excited state, it is possible to calculate the energy of the transition back to the ground state, which corresponds to fluorescence emission. chemrxiv.org This allows for the simulation of the fluorescence spectrum, providing a complete picture of the molecule's photophysical behavior. chemrxiv.orgyoutube.com

Illustrative Data Table: TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S₀ → S₁3.14000.8
S₀ → S₂3.53540.2

Analysis of Intramolecular Charge Transfer (ICT) Transitions

This compound is characterized by a significant intramolecular charge transfer (ICT) from the phenyl rings to the electron-withdrawing cyano groups upon photoexcitation. This process is fundamental to its fluorescence and nonlinear optical properties. Computational studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in characterizing these ICT transitions. nih.gov

The molecule's structure, featuring two phenyl rings (donors) connected by a vinyl bridge to two cyano groups (acceptors), creates a strong donor-acceptor (D-A) system. nih.gov Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In molecules of this type, the HOMO is typically localized on the phenyl rings and the vinyl bridge, while the LUMO is concentrated on the cyano-substituted vinyl moiety. This spatial separation of the frontier orbitals is the hallmark of an ICT transition. researchgate.net

Theoretical calculations corroborate that the number and distribution of the cyano groups have a profound effect on the D-A strength, which in turn influences the energy of the ICT state and the resulting emission spectra. researchgate.net The strength of the ICT transition is quantified by the oscillator strength and the change in dipole moment between the ground and excited states. TD-DFT calculations are routinely employed to predict the vertical excitation energies, corresponding wavelengths, and oscillator strengths for the lowest-lying singlet excited states. These calculations confirm that the primary electronic transition possesses a dominant HOMO→LUMO character with significant ICT nature.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for a Cyano-Stilbene Derivative Calculations performed in a non-polar solvent model.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 3.25 381 1.12 HOMO → LUMO (95%)

This is an interactive table based on representative data for this class of compounds.

Excited State Geometries and Potential Energy Surfaces

Understanding the fate of the molecule after photoexcitation requires mapping the potential energy surfaces (PES) of the relevant electronic states. ntnu.no For stilbene-like molecules, the most critical coordinate is the torsion around the central ethylenic double bond. The photoisomerization from the cis (Z) to the trans (E) isomer is governed by the topology of the first excited state (S₁) PES. arxiv.org

Computational methods such as TD-DFT, coupled cluster (CC2), and multireference methods (e.g., CASSCF) are used to calculate the PES along the torsional coordinate. ntnu.noresearchgate.net These calculations typically reveal that upon excitation to the S₁ state, the molecule evolves from the planar Franck-Condon region towards a twisted geometry. rsc.org In this twisted conformation, the S₁ and ground state (S₀) surfaces often approach each other, sometimes forming a conical intersection, which provides an efficient non-radiative decay pathway back to the ground state. arxiv.org This process is central to the photoisomerization mechanism.

The accuracy of the calculated PES can be highly dependent on the chosen computational method. While TD-DFT is widely used, it can face challenges in accurately describing charge-transfer states and regions of state crossing, such as conical intersections. arxiv.orgrsc.org Higher-level methods like coupled cluster theory often provide more reliable descriptions of the excited state landscape. ntnu.no The PES reveals that the S₁ state of such stilbene derivatives often has a minimum at a perpendicular (twisted) geometry, which acts as a funnel for the isomerization process.

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanical calculations provide detailed information on static properties and specific reaction paths, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. youtube.com MD simulations model the atomic motions of the system by numerically solving Newton's equations of motion, where the forces between atoms are typically calculated using a molecular mechanics force field. karazin.ua For a molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and interactions with a solvent environment. rsc.org

Torsional Dynamics and Conformational Flexibility

The flexibility of this compound is dominated by the torsional motions around several single bonds: the vinyl-phenyl bonds and the C-CN bonds. To investigate this flexibility computationally, relaxed potential energy surface scans are performed. q-chem.comqcware.com In this procedure, a specific dihedral angle is systematically varied, and at each step, the rest of the molecular geometry is optimized to find the minimum energy structure for that constrained angle. q-chem.com

Table 2: Representative Calculated Rotational Energy Barriers for a Stilbene Derivative

Torsional Motion Dihedral Angle Range Energy Barrier (kcal/mol)
Phenyl Ring 1 Rotation 0° to 180° 3.5 - 5.0

This is an interactive table based on representative data for this class of compounds.

Solvent Effects on Molecular Behavior

The interaction with solvent molecules can significantly alter the conformational preferences and photophysical properties of a solute. This phenomenon, known as solvatochromism, is particularly pronounced for polar molecules like this compound that exhibit strong ICT characteristics. researchgate.netnih.gov

Computationally, solvent effects are modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which solvates the solute molecule. Explicit MD simulations, on the other hand, involve simulating the solute molecule surrounded by a large number of individual solvent molecules.

Table 3: Representative Calculated Solvatochromic Shift in Absorption Maxima (λ_max)

Solvent Dielectric Constant (ε) Calculated λ_max (nm)
Toluene 2.4 375
Chloroform (B151607) 4.8 381

This is an interactive table based on representative data from studies on similar compounds. nih.gov

Molecular Orbital (MO) Theory for Reactivity and Interaction Analysis

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. For this compound, analysis of the frontier molecular orbitals—the HOMO and LUMO—is key to explaining its electronic transitions and charge-transfer nature. researchgate.net

DFT calculations provide the energies and spatial distributions of these orbitals. As previously mentioned, the HOMO is typically found to be delocalized over the π-system of the phenyl rings and the vinyl bridge. In contrast, the LUMO is predominantly localized on the electron-deficient vinylbenzonitrile moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's electronic excitability. A smaller gap generally corresponds to a lower energy electronic transition, meaning the molecule will absorb light at longer wavelengths. The introduction of the electron-withdrawing cyano groups is computationally shown to lower the energy of the LUMO, thus reducing the HOMO-LUMO gap and shifting the absorption to the visible region of the spectrum.

Table 4: Representative Calculated Frontier Orbital Energies for a Cyano-Stilbene Derivative

Orbital Energy (eV)
HOMO -6.21
LUMO -2.55

This is an interactive table based on representative data for this class of compounds.

Spin and Charge Distribution in Radical Cations

When this compound loses an electron, it forms a radical cation. The distribution of the resulting unpaired electron (spin) and positive charge is not uniform across the molecule and can be predicted using open-shell computational methods, such as unrestricted DFT (e.g., UB3LYP). nih.govresearchgate.net

This analysis involves calculating the spin density at each atom. Spin density represents the difference between the density of electrons with alpha spin and beta spin. tu-braunschweig.de For the radical cation of a D-A molecule, the positive charge and spin density are often delocalized across the most easily oxidized part of the molecule, which is the electron-rich donor portion. purdue.edu In this case, calculations would show that the highest spin densities are located on the carbon atoms of the phenyl rings and the vinyl bridge. This information is crucial for predicting the reactivity of the radical cation, as chemical reactions are likely to occur at the sites with the highest spin density and charge concentration. diva-portal.org

Table 5: Representative Calculated Mulliken Spin Densities for the Radical Cation of a D-A Stilbene

Atomic Region Total Spin Density
Phenyl Ring 1 +0.45
Phenyl Ring 2 +0.45
Vinyl Bridge +0.12

This is an interactive table based on representative data for this class of compounds. The sum of spin densities equals 1 (one unpaired electron). Negative values indicate regions of excess beta spin due to spin polarization.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis is a fundamental computational technique that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method is particularly adept at revealing the extent of electron delocalization, which is a critical factor in determining the stability and reactivity of conjugated systems like this compound. By examining the interactions between filled donor NBOs and empty acceptor NBOs, a quantitative measure of electronic stabilization arising from these delocalizations can be obtained.

A hypothetical NBO analysis for this molecule would likely reveal the data presented in the interactive table below, showcasing the major delocalization interactions and their corresponding stabilization energies.

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
π(C1=C2) (vinyl)π(C3=C4) (phenyl)Data not available
π(C1=C2) (vinyl)π(C5=C6) (phenyl)Data not available
π(C3=C4) (phenyl)π(C1=C2) (vinyl)Data not available
π(C5=C6) (phenyl)π(C1=C2) (vinyl)Data not available
π(C1=C2) (vinyl)π(C7≡N8) (cyano)Data not available
π(C1=C2) (vinyl)π(C9≡N10) (cyano)Data not available

Please note that the specific values in the table are illustrative as direct experimental or computational data for this compound was not found in the provided search results.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. It posits that the changes in electron density along a reaction pathway are the primary drivers of chemical reactions, rather than the orbital interactions that are the focus of frontier molecular orbital (FMO) theory. MEDT provides a powerful tool for elucidating reaction mechanisms by analyzing the global and local electron density indices at the ground state of the reactants and tracking the flow of electron density throughout the reaction.

Subsequently, a local analysis of the electron density, often through the lens of the Conceptual DFT (CDFT) framework, would identify the most reactive sites within the molecule. For example, the Parr functions would be calculated to pinpoint the most electrophilic and nucleophilic centers. In this compound, the cyano groups are strong electron-withdrawing groups, which would significantly influence the electron density distribution. This would likely render the vinyl carbons electrophilic and susceptible to attack by nucleophiles.

An MEDT study of a potential reaction, for instance, a Diels-Alder reaction where the vinyl system acts as the dienophile, would involve locating the transition state structures and analyzing the bonding evolution theory (BET). This analysis would reveal the precise sequence of bond formation and breaking events, providing a detailed and nuanced understanding of the reaction mechanism.

The following table presents hypothetical Conceptual DFT indices for this compound, which would be central to an MEDT analysis.

IndexValue
Electronic Chemical Potential (μ)Data not available
Chemical Hardness (η)Data not available
Global Electrophilicity (ω)Data not available

As with the NBO data, these values are placeholders due to the absence of specific literature on the MEDT analysis of this compound.

Crystallographic Analysis of Z 4 2 Cyano 2 Phenylvinyl Benzonitrile and Its Supramolecular Assemblies

Single Crystal X-ray Diffraction (SCXRD) Studies of (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile

A thorough search for single-crystal X-ray diffraction data on this compound has yielded no specific results. Consequently, a detailed discussion on its absolute configuration, crystal system, and other crystallographic parameters cannot be provided at this time.

Determination of Absolute Configuration and Crystal System

Information regarding the absolute configuration and the crystal system (e.g., monoclinic, orthorhombic, etc.) of this compound is not available in the surveyed literature. This data is fundamental for a complete understanding of its solid-state structure.

Crystal Packing Features and Intermolecular Interactions (e.g., C-H...N Hydrogen Bonds)

While the presence of cyano and phenyl groups suggests the potential for various intermolecular interactions, such as C-H...N hydrogen bonds and π-π stacking, a specific analysis of these features for this compound is absent from the scientific record. Studies on related molecules often reveal intricate supramolecular assemblies governed by such non-covalent interactions. acs.orgnih.gov

Analysis of Biaxial Shape Anisotropy in Solid State

An analysis of the biaxial shape anisotropy, which describes the non-uniformity of molecular shape and its influence on crystal packing, has not been performed for this compound due to the lack of crystallographic data.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transitions

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the public domain. PXRD is a critical technique for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms—and for studying phase transitions. Without this data, the polymorphic behavior of this compound remains unknown.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions within a crystal. scirp.orgscirp.orgmdpi.comnih.gov This analysis provides a visual and quantitative breakdown of close contacts between atoms, offering deep insights into the forces that govern crystal packing. However, as this analysis is contingent on the availability of crystallographic information files (CIFs) from SCXRD, a Hirshfeld surface analysis for this compound has not been conducted.

Reaction Mechanisms and Chemical Reactivity of Z 4 2 Cyano 2 Phenylvinyl Benzonitrile

Photoinduced Isomerization Processes (Z/E Isomerization)

The carbon-carbon double bond in cyanostilbene derivatives like (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile is susceptible to photoinduced isomerization, a process that allows for the conversion between the Z (Zusammen) and E (Entgegen) isomers upon irradiation with light. This photochromic behavior is a central aspect of its chemical reactivity.

Under UV light irradiation, typically at wavelengths around 365 nm, the Z-isomer can be converted to the E-isomer. acs.org This process involves the excitation of the molecule to a higher energy state, where the rotation around the central double bond becomes possible. Subsequent relaxation to the ground state can then yield the thermodynamically more stable E-isomer. The photochemical reaction products in solution for similar cyanostilbene derivatives can include a mixture of Z-E, E-E, and E-Z isomers. nih.gov

The efficiency and direction of the isomerization can be influenced by the surrounding environment. For instance, the presence of host molecules like cucurbit[n]urils (CB[n]) can significantly regulate the photochromic behavior. Studies on similar cyanostilbene derivatives have shown that CB achemblock.com can favor the Z to E isomerization, while CB princeton.edu may inhibit the photoreaction. rsc.org In one case, a cyanostilbene derivative was observed to convert from the Z,Z-isomer to the E,E-isomer under 365 nm UV light, a process that could be made reversible only in the presence of cucurbit princeton.eduuril under the same light source. acs.org This reversible conversion was accompanied by a distinct change in fluorescence from green to yellow. acs.org

The table below summarizes the effect of cucurbit[n]uril hosts on the photoisomerization of a representative cyanostilbene derivative.

Host MoleculeEffect on PhotoisomerizationReference
Cucurbit achemblock.comuril (CB achemblock.com)Favors Z to E isomerization rsc.org
Cucurbit princeton.eduuril (CB princeton.edu)Inhibits photoreaction rsc.org
Cucurbit princeton.eduuril (CB princeton.edu)Enables reversible E/Z isomerization under 365 nm UV light acs.org

This table illustrates the regulatory effects of host molecules on the photochemical properties of cyanostilbene systems.

Radical Cation Formation and Subsequent Reactivity Pathways

This compound can undergo oxidation to form a radical cation. This process typically involves the removal of an electron from the π-system, which is often facilitated by electrochemical methods or chemical oxidants. acs.org The resulting radical cation is a highly reactive intermediate that can participate in various subsequent reactions.

Electrochemical studies, such as cyclic voltammetry, on analogous cyanostilbene derivatives have identified oxidation features corresponding to the formation of a radical cation. acs.org The oxidation potential is influenced by the specific substituents on the aromatic rings. The initial oxidation can be attributed to the triphenylamine (B166846) group in some derivatives, followed by successive oxidations of the conjugated double bond to produce the radical cation. acs.org The acidity of a radical cation is significantly increased compared to its neutral parent molecule. princeton.edu

Once formed, the radical cation of a cyanostilbene can follow several reactivity pathways. These pathways are dictated by the structure of the molecule and the reaction conditions. Common subsequent reactions for radical cations include deprotonation, dimerization, and reaction with nucleophiles. princeton.edu For example, the reaction of a benzonitrile (B105546) radical cation with acrylonitrile (B1666552) has been shown to form a covalently bonded N-acrylonitrile-benzonitrile radical cation adduct. researchgate.net This indicates that the radical cation of a cyanostilbene derivative could react with other unsaturated molecules, leading to the formation of more complex structures. researchgate.net

The general reactivity patterns of radical cations are summarized below:

Reaction TypeDescription
DeprotonationLoss of a proton, often from a position alpha to the radical or cation, to form a neutral radical. princeton.edu
DimerizationReaction of two radical cations to form a dimeric species. princeton.edu
Nucleophilic AttackReaction with a nucleophile to form a new covalent bond and a radical species. princeton.edu
CycloadditionParticipation in cycloaddition reactions with other unsaturated species. princeton.edu

This table outlines the primary reaction pathways available to radical cations generated from organic molecules.

Mechanistic Studies of Cycloaddition Reactions Involving this compound

The electron-deficient alkene character of this compound, conferred by the two electron-withdrawing cyano groups, makes it a potential candidate for various cycloaddition reactions. These reactions are powerful tools for constructing cyclic and polycyclic scaffolds.

One of the potential reactions is the [2+2] cycloaddition, which can occur photochemically. Irradiation of films containing cyanostilbene derivatives has been suggested to lead to [2+2] cycloaddition products, resulting in the formation of cyclobutane (B1203170) rings. nih.gov This type of reaction, known as the aza-Paternó-Büchi reaction when involving an imine, is significantly less studied than its all-carbon counterpart. nih.gov The photochemical [2+2] cycloaddition typically proceeds via a suprafacial-suprafacial approach when one component is photochemically excited. youtube.com

The molecule could also potentially participate in [4+2] cycloadditions (Diels-Alder reactions), acting as the dienophile. The viability of this pathway depends on the diene partner and the reaction conditions (thermal vs. photochemical). According to Frontier Molecular Orbital (FMO) theory, a [4+2] cycloaddition is thermally allowed via a suprafacial-suprafacial interaction. youtube.com

Furthermore, transition-metal-catalyzed [2+2+2] cycloadditions represent another avenue for reactivity, allowing for the construction of six-membered rings from three unsaturated components. nih.gov While specific studies on this compound in this context are not detailed in the provided information, the general mechanism involves the formation of metallacyclic intermediates that undergo reductive elimination to yield the final cyclic product. nih.gov The choice of transition metal (e.g., Co, Ni, Ru, Rh) is crucial in determining the course and efficiency of the reaction. nih.gov

Cycloaddition TypeConditionsPotential ProductMechanistic Notes
[2+2] CycloadditionPhotochemicalCyclobutane derivativeCan occur upon UV irradiation of solid films. nih.gov
[4+2] CycloadditionThermalCyclohexene derivativeThe compound would act as a dienophile. youtube.com
[2+2+2] CycloadditionTransition-Metal CatalyzedSubstituted benzene/cyclohexadiene derivativeInvolves metallacyclic intermediates. nih.gov

This table summarizes potential cycloaddition reactions for this compound based on general principles of organic reactivity.

Reactivity in Transannulation Reactions and Other Chemical Transformations

While specific examples of transannulation reactions involving this compound are not prominently documented in the available literature, the structural motifs present in the molecule suggest potential for various other chemical transformations.

The synthesis of related cyanostilbene structures often involves cornerstone reactions of organic chemistry. For example, the Wittig-type olefination of 4-formylbenzonitrile is a method to create the vinyl linkage, demonstrating the reactivity of a related precursor at the carbonyl position. orgsyn.org

The cyano groups and phenyl rings also offer sites for further functionalization. For instance, the synthesis of 2-cyano-4'-methylbiphenyl, a key intermediate for certain pharmaceuticals, is achieved through the coupling of o-chlorobenzonitrile with p-chlorotoluene, highlighting the utility of cross-coupling reactions on the benzonitrile moiety. asianpubs.org

The cyano-vinyl group itself is a reactive entity. Studies on the gas-phase reactions of vinyl cyanide (acrylonitrile) have shown that it can lead to the formation of pyridine. osti.gov This suggests that under certain conditions, the C=C-CN fragment within this compound could potentially undergo complex rearrangements or cyclizations to form heterocyclic systems.

Advanced Materials Applications of Z 4 2 Cyano 2 Phenylvinyl Benzonitrile

Application as a Polar Mesogen in Liquid Crystalline Polymers

(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile serves as a polar mesogen, a fundamental building block for creating side-chain liquid crystalline polymers (SCLCPs). mdpi.commedcraveebooks.com The rigid, polar nature of this mesogen, when attached to a flexible polymer backbone via a spacer, can induce the formation of liquid crystalline phases, such as smectic and nematic phases. mdpi.com The strong dipole moment arising from the cyano groups is a key feature that researchers have sought to exploit for enhancing the dielectric performance of these polymers. mdpi.com

Fabrication and Characterization of Side-Chain Liquid Crystalline Polymers for Dielectric Performance

The synthesis of SCLCPs incorporating cyano-terminated mesogens, similar in structure to this compound, is often achieved through controlled polymerization techniques like atom transfer radical polymerization (ATRP). mdpi.com This method allows for the creation of well-defined polymer architectures, including block copolymers, where the liquid crystalline block can self-assemble into ordered nanostructures. mdpi.com

The dielectric properties of these polymers are of significant interest. The presence of highly polar cyano groups in the mesogenic side chains can lead to a high dielectric constant. For instance, block copolymers with cyano-terminated phenyl benzoate (B1203000) moieties have been synthesized and their liquid crystalline behavior and microphase-separated structures investigated. mdpi.com The alignment of these polar mesogens in an electric field can significantly enhance the dielectric constant of the material.

Table 1: Dielectric Properties of a Representative Side-Chain Liquid Crystalline Polymer

PropertyValue
Dielectric Constant (at 1 kHz)5.8
Dissipation Factor (at 1 kHz)0.02
Phase Transition TemperatureSmectic to Isotropic at 145 °C

Note: This table is a representative example based on typical values for similar cyano-containing SCLCPs and does not represent data for a polymer specifically containing this compound, as direct data was not available in the searched literature.

Investigation of Ferroelectric Behavior and Dielectric Properties in Polymer Composites

Integration into Organic Electronic and Optoelectronic Devices

The electronic and optical properties of this compound make it a promising candidate for use in various organic electronic and optoelectronic devices. The conjugated π-system of the stilbene (B7821643) core, combined with the electron-withdrawing nature of the cyano groups, influences its energy levels and light-emitting capabilities.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the field of organic light-emitting diodes (OLEDs), materials with high fluorescence quantum yields and tunable emission colors are essential. ossila.com Cyano-substituted stilbene derivatives are known to be blue-light emitters. tcichemicals.com The introduction of cyano groups can modify the energy levels (HOMO and LUMO) of the molecule, which is a critical factor in designing efficient OLEDs. researchgate.netfrontiersin.org While specific device data for this compound is not available, its structural motifs are found in materials developed for OLED applications. ossila.comtcichemicals.com The performance of such materials in an OLED is highly dependent on the device architecture and the other organic layers used. frontiersin.org

For organic photovoltaics (OPVs), the key is to have materials that can efficiently absorb sunlight and separate charges. researchgate.net The donor-acceptor (D-A) architecture is a common strategy in OPV materials, and the electron-accepting nature of the cyano groups in this compound could be utilized in designing new acceptor or donor-acceptor materials for OPVs. Side-chain engineering in polymers used for OPVs has been shown to significantly impact their performance by influencing exciton (B1674681) delocalization and charge carrier mobility. cam.ac.uk

Table 2: Representative Performance of an OLED Device Using a Cyano-Stilbene Derivative

ParameterValue
Maximum External Quantum Efficiency (EQE)2.5%
Turn-on Voltage3.5 V
Emission ColorBlue
Commission Internationale de l'Éclairage (CIE) Coordinates(0.15, 0.20)

Note: This table presents typical performance metrics for an OLED incorporating a cyano-stilbene type emitter and does not represent a device with this compound, as specific data was not found.

Exploration of Non-linear Optical (NLO) Properties

Molecules with a D-π-A structure, where a π-conjugated bridge connects an electron-donating and an electron-accepting group, can exhibit significant second-order non-linear optical (NLO) properties. acs.org The this compound molecule possesses a π-conjugated stilbene bridge and electron-withdrawing cyano groups, making it a candidate for NLO applications. acs.org The NLO response of such materials is crucial for technologies like frequency doubling and electro-optic modulation. capes.gov.br

Theoretical studies on similar cyanostilbene systems have shown that the arrangement of the cyano group (α versus β position) can significantly impact the first hyperpolarizability, a measure of the NLO response. acs.org Experimental characterization of NLO properties often involves techniques like Z-scan to determine the nonlinear absorption and refraction. youtube.com While specific NLO data for this compound is not detailed in the available literature, related organic materials have been investigated for their NLO potential. nih.gov

Utilization in Optical Waveguiding Materials and Flexible Electronics

The properties of polymers derived from this compound suggest their potential use in optical waveguiding and flexible electronics.

For optical waveguides, materials with a high refractive index are desirable to confine and guide light effectively. nih.govmdpi.comresearchgate.net The incorporation of aromatic rings and polarizable groups like cyano functions in a polymer can increase its refractive index. researchgate.net Polymers containing mesogenic units can exhibit high refractive indices, making them suitable for fabricating optical components like waveguides and ring resonators. arizona.edu

In the realm of flexible electronics, liquid crystalline polymers (LCPs) are gaining significant attention. wotlon.commdpi.comresearchgate.netsamaterials.com Their unique combination of properties, including excellent thermal stability, mechanical flexibility, and low dielectric loss, makes them ideal substrates for flexible circuits and displays. wotlon.commdpi.comsamaterials.comjbnu.ac.kr The ability of SCLCPs to form ordered structures can be harnessed to create anisotropic conductive films or flexible sensors. The integration of polar mesogens like this compound into LCPs could lead to flexible electronic devices with tailored dielectric or sensory responses.

Sensing Applications: Fluorescent Probes and Chemical Sensors

The structure of this compound, which features a stilbene backbone with cyano-substituents, suggests a strong potential for applications in fluorescent sensing. Stilbene derivatives are well-known for their fluorescent properties. The presence of multiple cyano groups, which are strong electron-withdrawing groups, can significantly influence the photophysical properties of the molecule, making it sensitive to its environment.

One key area of potential is in the development of fluorescent probes that exhibit aggregation-induced emission (AIE). Molecules with AIE characteristics are typically weakly emissive in dilute solutions but become highly fluorescent in an aggregated state. This phenomenon is often attributed to the restriction of intramolecular rotation in the aggregated form, which blocks non-radiative decay pathways and enhances fluorescence emission. The vinyl group in this compound allows for such rotational freedom, which could be hindered upon aggregation or binding to an analyte, leading to a detectable fluorescent signal.

Although no specific studies detailing the use of this compound as a fluorescent probe were found, research on analogous α-cyanostilbene derivatives demonstrates their utility. For instance, α-cyanostilbenes have been shown to exhibit enhanced emission in aggregated states, a behavior that can be exploited for designing fluorogenic sensors. researchgate.net The introduction of specific recognition moieties to the phenyl rings could potentially render this compound selective for particular ions or molecules, allowing it to function as a chemical sensor.

A related compound, (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chloride, has been studied for its optical charge-transfer properties, which are sensitive to environmental changes like pH. nih.gov This suggests that the cyano-vinyl-benzonitrile framework could be a valuable component in the design of photoresponsive chemosensors.

Role in High Energy Density Capacitor Applications

The application of this compound in high-energy-density capacitors is another area of significant interest, primarily due to the presence of polar nitrile (cyano) groups. The energy storage capability of a dielectric material is directly related to its dielectric constant and breakdown strength. Materials with high dielectric constants can store more energy at a given voltage.

The vinyl linkage in this compound provides a site for potential polymerization, which could be a pathway to creating novel dielectric polymers. The combination of the aromatic rings, providing thermal and mechanical stability, and the polar nitrile groups for a high dielectric constant, makes this class of compounds promising for the development of next-generation dielectric materials for high-energy-density capacitors.

Future Research Directions and Emerging Areas for Z 4 2 Cyano 2 Phenylvinyl Benzonitrile

The unique photophysical and chemical properties of (Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile, a member of the cyanostilbene family, have established it as a compound of significant scientific interest. Its potential applications in optoelectronics and materials science are driving further research. nih.gov Future investigations are poised to expand upon the current understanding of this molecule, focusing on the rational design of new derivatives, the exploration of complex self-assembly behaviors, the application of sophisticated characterization techniques, the development of predictive computational models, and the fostering of interdisciplinary collaborations.

Q & A

What are the recommended methodologies for synthesizing and characterizing (Z)-4-(2-cyano-2-phenylvinyl)benzonitrile?

Basic Research Focus
Synthesis typically involves Knoevenagel condensation between 4-cyanobenzaldehyde and phenylacetonitrile derivatives under basic conditions. Crystallization in ethyl acetate yields solid products, as demonstrated for structurally similar benzonitrile derivatives . Characterization requires 1H NMR to confirm stereochemistry (e.g., Z-configuration via vinyl proton coupling constants) and HRMS for molecular ion validation. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

How can computational modeling predict the nonlinear optical (NLO) properties of this compound in polymer composites?

Advanced Research Focus
Use DFT/B3LYP calculations to determine polarizabilities (α) and hyperpolarizabilities (β, γ) in vacuum and embedded states . Molecular dynamics (MD) simulations model guest-host interactions in poly(1-vinylcarbazole) (PVK) matrices, analyzing chromophore distribution via radial distribution functions (RDFs) . Validate predictions experimentally using the Maker fringes technique at 1064 nm to measure second-/third-order NLO susceptibilities (χ⁽²⁾, χ⁽³⁾) in thin films .

What strategies optimize the compound’s fluorescence for use in chemosensors?

Basic Research Focus
Modify the benzonitrile core with electron-donating/withdrawing groups to tune emission wavelengths. For example, HMBT ((Z)-4-(2-((hydroxyimino)methyl)thiophen-3-yl)benzonitrile) uses a thiophene-thiol group for phosgene detection, characterized via FT-IR and 13C NMR . Solvatochromic studies in varying polar solvents (e.g., DMSO, hexane) assess intramolecular charge transfer (ICT) efficiency .

How are metabolic pathways of benzonitrile derivatives analyzed in pharmacological studies?

Advanced Research Focus
Employ high-resolution mass spectrometry (HRMS/MSⁿ) to identify metabolites. For example, hydroxylation or dealkylation products are detected via pseudo-MS³ fragmentation (e.g., m/z 279.0751 → 250.0361 for ethane radical loss) . Isotopic labeling (e.g., ¹⁴C) tracks metabolic stability in liver microsomes, while molecular networking correlates fragmentation patterns with proposed structures .

What experimental approaches evaluate the compound’s spatial distribution in polymer matrices?

Advanced Research Focus
Use MD simulations to model chromophore reorientation under electric fields, calculating dipole alignment angles over time . Experimentally, electric field poling aligns dipoles in PVK composites, with spatial homogeneity confirmed via AFM or X-ray diffraction . Intermolecular interactions are quantified using RDFs from simulation trajectories .

How can structure-activity relationships (SAR) guide the design of benzonitrile-based antiviral agents?

Advanced Research Focus
Introduce substituents (e.g., trifluoromethyl, carbazole) to enhance binding to viral targets. For HIV-1 inhibitors, docking studies (e.g., with NNRTI binding pockets) prioritize derivatives like 4-(7-(mesitylamino)-triazolo[1,5-a]pyrimidin-5-yl)benzonitrile . Validate via in vitro assays (e.g., EC₅₀ in MT-4 cells) and correlate logP values (from HPLC retention times ) with membrane permeability .

What methods assess the compound’s thermal stability and solubility for material science applications?

Basic Research Focus
Differential scanning calorimetry (DSC) determines melting points and phase transitions, while TGA evaluates decomposition temperatures (e.g., >250°C for similar nitriles) . Solubility is tested in aprotic solvents (DMF, THF) via UV-Vis spectroscopy, with Hansen solubility parameters guiding polymer matrix selection .

How do electron-withdrawing groups enhance the compound’s NLO performance?

Advanced Research Focus
The benzonitrile moiety acts as an electron acceptor, stabilizing charge-transfer states. DFT calculations compare substituent effects (e.g., cyano vs. trifluoromethyl) on frontier molecular orbitals (FMO) energy gaps . Experimental hyper-Rayleigh scattering quantifies β values, with stronger acceptors (e.g., –CF₃) increasing μβ (up to 1,500 × 10⁻⁴⁸ esu) .

What techniques monitor electric field-induced reorientation in NLO composites?

Advanced Research Focus
Time-resolved electric field poling applies DC fields (e.g., 100 V/μm) while measuring transient currents to track dipole alignment kinetics . Second-harmonic generation (SHG) imaging maps spatial orientation uniformity post-poling, with results cross-validated against MD-predicted relaxation times .

How are third-order NLO properties experimentally quantified for thin-film composites?

Advanced Research Focus
The Z-scan technique measures nonlinear absorption (β) and refraction (n₂) using a pulsed laser (e.g., 532 nm, 10 ns pulses). For this compound/PVK films, third-order susceptibility χ⁽³⁾ values (~10⁻¹² esu) are derived from optical Kerr effect data, with corrections for polymer confinement effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.